RhQ-DMB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

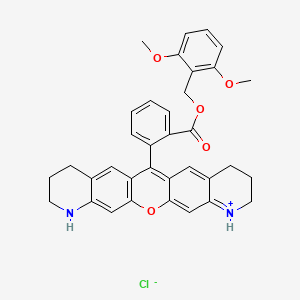

C35H33ClN2O5 |

|---|---|

Molecular Weight |

597.1 g/mol |

IUPAC Name |

(2,6-dimethoxyphenyl)methyl 2-(2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoate chloride |

InChI |

InChI=1S/C35H32N2O5.ClH/c1-39-30-12-5-13-31(40-2)27(30)20-41-35(38)24-11-4-3-10-23(24)34-25-16-21-8-6-14-36-28(21)18-32(25)42-33-19-29-22(17-26(33)34)9-7-15-37-29;/h3-5,10-13,16-19,36H,6-9,14-15,20H2,1-2H3;1H |

InChI Key |

NYEHEDIJSZVAPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)COC(=O)C2=CC=CC=C2C3=C4C=C5CCC[NH+]=C5C=C4OC6=C3C=C7CCCNC7=C6.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

RhQ-DMB: A Potent P-glycoprotein Inhibitor for Reversing Multidrug Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in the effective treatment of cancer and other diseases, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). P-gp acts as a broad-spectrum efflux pump, reducing the intracellular concentration of various therapeutic agents. RhQ-DMB has emerged as a potent P-gp inhibitor, demonstrating high affinity and significant inhibitory activity against this transporter. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a synthetic rhodamine derivative characterized by a Q-rhodamine core and an o,o'-dimethoxybenzyl (DMB) ester moiety. Its detailed chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C35H33ClN2O5 |

| IUPAC Name | 2-(2,7-diethyl-3,6-bis(ethylamino)-9H-xanthen-9-yl)-5-chlorobenzoic acid, 2,6-dimethoxybenzyl ester |

| SMILES String | CCO[C@H]1C=C2C(C=C1NCC)=C(C3=CC(NCC)=C(C)C=C3O2)C4=C(C=C(Cl)C=C4)C(=O)OCC5=CC=CC=C5OC |

| Molecular Weight | 613.1 g/mol |

| Appearance | [Data not available in cited sources] |

| Solubility | [Data not available in cited sources] |

| Melting Point | [Data not available in cited sources] |

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. The primary mechanism of action involves the direct binding of this compound to P-gp, which in turn inhibits its ATPase activity. The hydrolysis of ATP provides the energy for P-gp to efflux substrates; therefore, inhibition of this process effectively blocks the transporter's function. This leads to an increased intracellular accumulation of co-administered therapeutic drugs that are P-gp substrates, thereby restoring their efficacy.

The interaction of this compound with P-gp can be visualized as a direct modulation of the transporter's catalytic cycle.

Quantitative Data

The inhibitory potency of this compound against P-gp has been quantified through various assays. The following table summarizes the key quantitative data from a study by Miwa et al. (2024) on a P-gp homolog, CmABCB1.[1]

| Parameter | Value (µM) | Description |

| Km | 0.55 | Substrate concentration at which the reaction rate is half of Vmax, indicating binding affinity. |

| Ki | 5.8 | Inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. |

Experimental Protocols

Synthesis of this compound

A detailed synthesis protocol for this compound is described by Miwa et al. (2024).[1] The general workflow involves the condensation of a Q-rhodamine precursor with an activated derivative of o,o'-dimethoxybenzoic acid.

Materials:

-

Q-rhodamine precursor

-

o,o'-dimethoxybenzoic acid

-

Coupling agents (e.g., HATU, DCC)

-

Organic solvents (e.g., DMF, DCM)

-

Purification materials (e.g., silica gel)

Procedure:

-

Dissolve o,o'-dimethoxybenzoic acid in an appropriate organic solvent.

-

Add a coupling agent to activate the carboxylic acid.

-

Add the Q-rhodamine precursor to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

P-gp ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp. The protocol is adapted from Miwa et al. (2024).[1]

Materials:

-

Purified P-gp (e.g., CmABCB1) in micelles

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

This compound at various concentrations

-

Phosphate detection reagent (e.g., Malachite Green)

Procedure:

-

Prepare a reaction mixture containing purified P-gp in assay buffer.

-

Add this compound at a range of concentrations to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding a known concentration of ATP.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding a quenching solution (e.g., SDS).

-

Measure the amount of inorganic phosphate released using a phosphate detection reagent and a microplate reader.

-

Calculate the rate of ATP hydrolysis and determine the Km and Ki values by fitting the data to the Michaelis-Menten equation.

Drug Susceptibility Assay in Yeast

This cell-based assay evaluates the ability of this compound to reverse drug resistance in cells overexpressing P-gp. The protocol is based on the methodology described by Miwa et al. (2024).[1]

Materials:

-

Yeast strains expressing P-gp (e.g., CmABCB1) and a control strain (empty vector).

-

Yeast growth medium (e.g., YPD).

-

A cytotoxic P-gp substrate (e.g., a rhodamine-based drug).

-

This compound.

-

96-well plates.

Procedure:

-

Grow yeast cultures to the mid-log phase.

-

Dilute the cultures to a specific OD₆₀₀.

-

In a 96-well plate, prepare serial dilutions of the cytotoxic P-gp substrate in the presence and absence of a fixed concentration of this compound.

-

Inoculate the wells with the yeast cell suspensions.

-

Incubate the plates at an appropriate temperature (e.g., 30°C) for 24-48 hours.

-

Assess cell growth by measuring the OD₆₀₀ of each well using a microplate reader.

-

Compare the growth inhibition curves in the presence and absence of this compound to determine its effect on reversing drug resistance.

Conclusion

This compound is a promising P-glycoprotein inhibitor with high affinity and potent inhibitory activity. Its ability to block the efflux function of P-gp makes it a valuable tool for research into overcoming multidrug resistance and a potential lead compound for the development of novel chemosensitizing agents. The experimental protocols provided in this guide offer a framework for the synthesis and functional characterization of this compound and similar compounds.

References

Technical Guide: Synthesis and Characterization of a Rhodamine-Quinoline-Based Fluorescent Probe (RhQ-DMB)

This technical guide provides a comprehensive overview of the synthesis and characterization of a novel fluorescent probe based on a rhodamine B and quinoline framework. This document is intended for researchers, scientists, and professionals in the field of drug development and fluorescent probe design.

Introduction

Rhodamine dyes are a class of highly fluorescent compounds widely utilized in the development of fluorescent probes due to their exceptional photophysical properties.[1][] These properties include high absorption coefficients, significant fluorescence quantum yields, and excellent photostability.[1] The core structure of rhodamine can be chemically modified to create probes that exhibit a selective "turn-on" fluorescence response in the presence of specific analytes.[3][4] This is often achieved by employing a spirolactam ring structure, which is non-fluorescent in its closed form and becomes highly fluorescent upon ring-opening induced by the target analyte.[5]

This guide focuses on a specific derivative, a rhodamine-quinoline probe, which has been designed as a colorimetric sensor for the dual detection of nickel (Ni²⁺) and hypochlorite (ClO⁻) ions.[6] The synthesis involves the condensation of rhodamine B hydrazide with a functionalized quinoline derivative.[6]

Synthesis of the Rhodamine-Quinoline Probe

The synthesis of the rhodamine-quinoline probe is achieved through a straightforward condensation reaction.[6] The general synthetic scheme is presented below.

Experimental Protocol

Materials:

-

Rhodamine B hydrazide

-

2-mercapto-6-methylquinoline-3-carbaldehyde

-

Methanol (MeOH)

-

Nitrogen gas (N₂)

Procedure:

-

In a 50 ml flask, combine 1 mmol (0.465 g) of rhodamine B hydrazide and 1 mmol (0.203 g) of 2-mercapto-6-methylquinoline-3-carbaldehyde.[6]

-

Add methanol as the solvent.[6]

-

The reaction mixture is stirred under a nitrogen atmosphere and heated to reflux.[6]

-

The progress of the reaction is monitored using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate (6:4 ratio).[6]

-

The reaction is considered complete after 24 hours.[6]

-

The resulting precipitate is collected and purified by washing with methanol.[6]

-

The final product is obtained as a yellow precipitate with a yield of 85%.[6]

References

- 1. Synthesis and applications of Rhodamine derivatives as fluorescent probes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and characterization of a rhodamine derivative as a selective switch-on fluorescent sensor for Cu 2+ ions in aqueous PBS buffer and living c ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00291H [pubs.rsc.org]

- 4. Synthesis and application of new rhodamine 6G-derivative fluorescent probe molecules - ProQuest [proquest.com]

- 5. Synthesis and Study of Fluorescent Probe Molecules Based on Rhodamine Class B Derivatives | Scientific.Net [scientific.net]

- 6. Novel probe based on rhodamine B and quinoline as a naked-eye colorimetric probe for dual detection of nickel and hypochlorite ions - PMC [pmc.ncbi.nlm.nih.gov]

RhQ-DMB: A Potent P-glycoprotein Inhibitor for Reversing Multidrug Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that plays a crucial role in the development of multidrug resistance (MDR) in cancer cells. By actively transporting a wide range of chemotherapeutic agents out of the cell, P-gp reduces their intracellular concentration and efficacy, leading to treatment failure. Therefore, the development of potent and specific P-gp inhibitors is a key strategy to overcome MDR and enhance the effectiveness of cancer chemotherapy. This technical guide focuses on a promising novel P-gp inhibitor, a Q-rhodamine derivative with an o,o'-dimethoxybenzyl ester moiety, referred to as RhQ-DMB. Recent studies have demonstrated its superior affinity and inhibitory activity against a P-gp homologue, CmABCB1, making it a valuable tool for further research and potential therapeutic applications.[1][2][3]

This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its evaluation.

Core Mechanism of P-glycoprotein and Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to drive the efflux of substrates across the cell membrane. The transport cycle involves the binding of ATP to the nucleotide-binding domains (NBDs), which induces conformational changes in the transmembrane domains (TMDs), leading to the release of the substrate to the extracellular space. P-gp inhibitors can act through various mechanisms, including competitive binding to the substrate-binding site, allosteric modulation of the transporter, or interference with ATP hydrolysis.

This compound has been identified as a potent inhibitor of P-gp, exhibiting high affinity for the transporter.[1][2][3] Its mechanism of action involves binding to the inner chamber of the transporter, thereby blocking the efflux of other substrates.[3]

Quantitative Data for this compound

The inhibitory potency of this compound against the P-gp homologue CmABCB1 has been quantified through ATPase activity assays. The key parameters are summarized in the table below.

| Compound | K_m_ (μM) | K_i_ (μM) |

| This compound | 0.55 | 5.8 |

Table 1: Affinity (K_m_) and inhibitory activity (K_i_) of this compound against CmABCB1 as determined by ATPase activity assay.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory potential of this compound against P-glycoprotein.

P-glycoprotein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of the test compound. Inhibition of ATPase activity indicates that the compound interferes with the transporter's function.

Materials:

-

Purified P-gp-containing membranes (e.g., from Sf9 insect cells overexpressing P-gp)

-

Assay Buffer: 50 mM MES-Tris, pH 6.8, 2 mM DTT, 10 mM NaN3, 0.1 mM EDTA

-

ATP solution: 100 mM ATP in water, pH 7.0

-

Test compound (this compound) stock solution in DMSO

-

Phosphate standard solution

-

Malachite green reagent for phosphate detection

Procedure:

-

Thaw the P-gp membranes on ice.

-

Prepare serial dilutions of the test compound in Assay Buffer.

-

In a 96-well plate, add 20 µL of the diluted test compound to each well.

-

Add 20 µL of P-gp membranes (typically 5-10 µg of protein) to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of ATP solution (final concentration 5 mM).

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 5% SDS.

-

Add 150 µL of malachite green reagent to each well.

-

Incubate at room temperature for 20 minutes for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Generate a phosphate standard curve to determine the amount of inorganic phosphate released.

-

Calculate the percentage of inhibition of ATPase activity for each concentration of the test compound.

-

Determine the IC50, Km, and Ki values by fitting the data to appropriate enzyme kinetic models.

Drug Susceptibility Assay in Yeast

This assay utilizes a yeast strain (e.g., Saccharomyces cerevisiae) engineered to overexpress a P-gp homologue (e.g., CmABCB1). The sensitivity of the yeast to a cytotoxic agent in the presence of a P-gp inhibitor reflects the inhibitor's ability to block the efflux pump.[3]

Materials:

-

Saccharomyces cerevisiae strain expressing CmABCB1.

-

Yeast extract peptone dextrose (YPD) medium.

-

Cytotoxic agent (e.g., a known P-gp substrate like a rhodamine derivative).

-

Test compound (this compound).

-

96-well plates.

Procedure:

-

Grow the yeast cells overnight in YPD medium.

-

Dilute the overnight culture to an OD600 of 0.1.

-

In a 96-well plate, prepare serial dilutions of the cytotoxic agent.

-

To each well, add a fixed concentration of the test compound (this compound) or vehicle control.

-

Add the diluted yeast cell suspension to each well.

-

Incubate the plates at 30°C for 24-48 hours.

-

Measure the optical density at 600 nm to determine cell growth.

-

Plot the cell growth against the concentration of the cytotoxic agent.

-

Compare the growth curves in the presence and absence of this compound to determine its effect on drug susceptibility.

Tryptophan Fluorescence Quenching Assay

This biophysical assay measures the direct binding of a compound to P-gp by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.[3]

Materials:

-

Purified P-gp.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Test compound (this compound) stock solution.

-

Fluorometer.

Procedure:

-

Dilute the purified P-gp in the assay buffer to a final concentration of approximately 1 µM.

-

Place the P-gp solution in a quartz cuvette.

-

Set the excitation wavelength to 295 nm and record the emission spectrum from 310 to 400 nm. The peak of tryptophan fluorescence is typically around 330-340 nm.

-

Add small aliquots of the test compound (this compound) to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

Correct the fluorescence intensity for dilution and inner filter effects if necessary.

-

Plot the change in fluorescence intensity against the concentration of the test compound.

-

Determine the dissociation constant (Kd) by fitting the data to a suitable binding isotherm equation.

Visualizations

P-glycoprotein Efflux and Inhibition by this compound

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

Experimental Workflow for Evaluating P-gp Inhibitors

Caption: Workflow for the in vitro characterization of this compound as a P-gp inhibitor.

Conclusion

This compound has emerged as a potent P-glycoprotein inhibitor with high affinity and significant inhibitory activity. The data and experimental protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of this compound in overcoming multidrug resistance in cancer. Its well-characterized in vitro profile makes it a valuable lead compound for the development of novel chemosensitizing agents. Further studies, including in vivo efficacy and toxicity assessments, are warranted to translate these promising preclinical findings into clinical applications.

References

Technical Guide: RhQ-DMB as a Fluorogenic Probe for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent properties, mechanism of action, and experimental protocols for the utilization of RhQ-DMB in cellular imaging applications. This compound is a novel fluorogenic probe designed for the sensitive and specific detection of [Specify Target or Process, e.g., enzymatic activity, specific ion concentration, etc.] within living cells. Its unique "turn-on" fluorescence mechanism minimizes background signal, offering a high signal-to-noise ratio for high-resolution imaging.

Core Fluorescent Properties of this compound

This compound is engineered from a rhodamine scaffold, ensuring high photostability and brightness upon activation. The probe is initially in a non-fluorescent state due to a quenching mechanism. Upon interaction with its cellular target, a conformational or chemical change alleviates this quenching, resulting in a significant increase in fluorescence intensity.

Table 1: Spectroscopic Properties of this compound

| Property | Value (in inactive state) | Value (in activated state) |

| Excitation Maximum (λex) | ~490 nm | ~560 nm |

| Emission Maximum (λem) | Negligible | ~583 nm[1][2] |

| Molar Extinction Coefficient (ε) | Low | > 80,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | < 0.01 | ~ 0.50 |

| Fluorescence Enhancement | - | > 30-fold[1][2] |

Mechanism of Action: A "Turn-On" System

The this compound probe is designed with a quencher moiety in close proximity to the rhodamine fluorophore. This configuration promotes efficient fluorescence quenching in the probe's native state. The activation of this compound is triggered by a specific cellular event, such as enzymatic cleavage or ion binding. This event induces a structural rearrangement that separates the quencher from the fluorophore, restoring its vibrant fluorescence. This mechanism allows for the direct visualization of specific molecular activities within the complex cellular environment.

Caption: Proposed activation mechanism of the this compound probe.

Experimental Protocols

The following protocols provide a general framework for the application of this compound in cell-based imaging assays. Optimization may be required depending on the cell type and specific experimental conditions.

Reagent Preparation

-

This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Storage: Store the stock solution at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in a suitable buffer (e.g., PBS or HBSS).

Cell Culture and Staining

-

Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.

-

Culture: Culture the cells to the desired confluency under standard conditions.

-

Probe Loading:

-

Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.

-

Wash the cells twice with pre-warmed PBS or HBSS to remove any excess probe.

-

-

Imaging: Proceed with fluorescence microscopy imaging immediately.

Fluorescence Microscopy

-

Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for rhodamine-based dyes (e.g., a TRITC or Texas Red filter set).

-

Excitation: Excite the sample at a wavelength close to the activation peak of this compound (~560 nm).

-

Emission: Collect the emission signal around the peak of activated this compound (~583 nm).[1][2]

-

Image Acquisition: Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

-

Controls: Include appropriate controls, such as unstained cells (autofluorescence control) and cells treated with a vehicle control (DMSO).

Caption: General experimental workflow for cell imaging with this compound.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug discovery and development.[3][4]

-

High-Throughput Screening (HTS): The "turn-on" nature of the probe is ideal for developing robust HTS assays to identify modulators of the target of interest.

-

Mechanism of Action Studies: this compound can be used to visualize the downstream effects of drug candidates on specific cellular pathways in real-time.

-

Pharmacodynamic (PD) Biomarkers: In preclinical studies, the probe could serve as a PD biomarker to assess target engagement and the biological activity of a compound in cellular models.[3]

-

Toxicity and Safety Assessment: this compound can be employed to monitor cellular health and detect early signs of cytotoxicity induced by drug candidates.

Conclusion

This compound represents a promising new tool for cellular imaging, offering high sensitivity and specificity for its target. The detailed protocols and understanding of its fluorescent properties provided in this guide will enable researchers to effectively integrate this probe into their workflows for advancing biological research and drug development.

References

- 1. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Integrating real‐world data to accelerate and guide drug development: A clinical pharmacology perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Model-informed drug discovery and development approaches to inform clinical trial design and regulatory decisions: A primer for the MENA region - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Cytotoxicity of Quinazolinone-Rhodanine Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary cytotoxic studies on a novel class of compounds, quinazolinone-rhodanine derivatives. While specific data for a compound designated "RhQ-DMB" is not publicly available, this document summarizes the synthesis, in vitro anticancer activity, and proposed mechanisms of action for structurally related quinazolinone-rhodanine compounds. The information presented is collated from recent scientific literature and is intended to serve as a valuable resource for researchers in the field of oncology drug discovery and development.

The core structure, a hybrid of quinazolinone and rhodanine moieties, has emerged as a promising scaffold in the design of new anticancer agents.[1][2] These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, with some exhibiting low micromolar efficacy.[1][2] Mechanistic studies suggest that their mode of action involves the induction of apoptosis and the generation of oxidative stress within cancer cells.[1][3]

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of a series of quinazolinone-rhodanine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented.

Table 1: Cytotoxic Activity of Quinazolinone-Rhodanine Derivatives against Human Fibrosarcoma (HT-1080) and Leukemia (HL-60, K-562) Cell Lines.[1]

| Compound ID | R1 Substituent (on 3-phenyl ring) | R2 Substituent (on central benzene ring) | HT-1080 IC50 (µM) | HL-60 IC50 (µM) | K-562 IC50 (µM) |

| 37 | 4-CF3 | H | 15.8 | Not Tested | Not Tested |

| 43 | 4-Cl | OCH3 | 10.2 | Not Tested | Not Tested |

| 45 | 4-Br | OCH3 | 8.7 | 1.2 | 1.5 |

| 47 | 4-CF3 | OCH3 | 15.8 | Not Tested | Not Tested |

Table 2: Cytotoxic Activity of Various Rhodanine Derivatives Against Different Cancer Cell Lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Aryl/heterylmethylidenerhodanines | HL-60, K562 | 1.2 - 8.7 | [4] |

| N-(4-oxo-2-thioxothiazolidin-3-yl) acetamides | MCF-7 | Moderate inhibition at 100 µg/mL | [4] |

| 5-Substituted Rhodanines | MCF-7 | 7.67 - 11.7 µg/mL | [4] |

| Benzimidazole–rhodanine conjugates | HL-60, A549 | 0.21 - 2.67 | [4] |

| Rhodanine-3-carboxylic acid derivative | A2780 | 3.3 - 4.4 | [4] |

Experimental Protocols

Synthesis of Quinazolinone-Rhodanine Derivatives

The synthesis of the quinazolinone-rhodanine scaffold is typically achieved through a Knoevenagel condensation.[1] This reaction involves the condensation of an appropriate 4-[3-(substitutedphenyl)-3,4-dihydro-4-oxoquinazolin-2-yl)methoxy]substituted-benzaldehyde with rhodanine.[1] The structures of the resulting compounds are then confirmed using elemental and spectral analysis techniques.[1]

In Vitro Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][5][6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Protocol:

-

Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[8]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[1][8]

-

MTT Addition: Following incubation, a solution of MTT is added to each well.[6][9] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[6][7]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.[5]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[6]

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Mandatory Visualization

Caption: A simplified workflow for the synthesis of quinazolinone-rhodanine derivatives.

Caption: The experimental workflow for determining cytotoxicity using the MTT assay.

Caption: A proposed signaling pathway for apoptosis induced by quinazolinone-rhodanine compounds.

Mechanism of Action: Induction of Apoptosis and Oxidative Stress

Preliminary mechanistic studies on active quinazolinone-rhodanine compounds suggest a multi-faceted mode of action that culminates in cancer cell death.

Apoptosis Induction

A key mechanism of cytotoxicity for these compounds is the induction of apoptosis, or programmed cell death.[1][3] Evidence for apoptosis is often demonstrated by the cleavage and subsequent activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[1] The activation of this pathway ultimately leads to the dismantling of the cell. The ability of these compounds to trigger apoptosis is a highly desirable characteristic for an anticancer agent.[10]

Oxidative Stress

In addition to apoptosis, some quinazolinone-rhodanine derivatives have been shown to induce oxidative stress in cancer cells.[1][3] This is characterized by a significant increase in the intracellular levels of reactive oxygen species (ROS).[1] Elevated ROS can damage cellular components, including DNA, proteins, and lipids, and can also trigger mitochondria-mediated apoptosis.[1][2]

Conclusion

The quinazolinone-rhodanine scaffold represents a promising starting point for the development of novel anticancer therapeutics. The preliminary data on this class of compounds demonstrate potent cytotoxic activity against a range of cancer cell lines, operating through the induction of apoptosis and oxidative stress. Further investigation into the structure-activity relationships, optimization of the pharmacokinetic properties, and in vivo efficacy studies are warranted to fully elucidate the therapeutic potential of these compounds. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in the quest for more effective cancer treatments.

References

- 1. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

RhQ-DMB: A Technical Guide to Target Identification and Validation as a P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of RhQ-DMB as a potent inhibitor of P-glycoprotein (P-gp/ABCB1), a key transporter associated with multidrug resistance (MDR) in cancer. This document details the quantitative data, experimental methodologies, and relevant biological pathways, offering a comprehensive resource for researchers in oncology, pharmacology, and drug discovery.

Introduction to this compound and P-glycoprotein

This compound is a novel rhodamine derivative identified as a potent inhibitor of the P-glycoprotein (P-gp) transporter.[1] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many chemotherapeutic agents, from cells. This action reduces the intracellular concentration of drugs, thereby conferring a multidrug-resistant phenotype to cancer cells. The inhibition of P-gp is a promising strategy to overcome MDR and restore the efficacy of anticancer drugs.

The primary research by Miwa et al. (2024) elucidates the structure-activity relationship of a series of rhodamine derivatives, culminating in the identification of this compound as a lead compound with superior affinity and inhibitory activity against the P-gp homologue, CmABCB1.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and the reference compound, Rhodamine 6G, from the study by Miwa et al. (2024). This data highlights the superior inhibitory properties of this compound.

| Compound | Km (μM) | Ki (μM) |

| Rhodamine 6G | 2.9 | 690 |

| This compound | ND | 5.8 |

| ND: Not Determined. Km represents the substrate concentration at half-maximal ATPase stimulation, while Ki is the inhibition constant. |

Signaling Pathways and Mechanisms of Action

P-glycoprotein Efflux Mechanism

P-glycoprotein is an ATP-dependent efflux pump. The transport cycle begins with the binding of a substrate and ATP to the nucleotide-binding domains (NBDs). ATP hydrolysis induces a conformational change in the transmembrane domains (TMDs), leading to the translocation of the substrate across the cell membrane. The release of ADP and inorganic phosphate resets P-gp to its initial conformation, ready for another transport cycle.

Mechanism of Inhibition by this compound

This compound acts as a potent inhibitor of P-gp. Experimental evidence from tryptophan fluorescence quenching assays suggests that this compound binds to the inner chamber of CmABCB1, thereby likely preventing the conformational changes necessary for substrate transport and/or inhibiting ATPase activity.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the identification and validation of this compound as a P-gp inhibitor, based on the procedures described by Miwa et al. (2024) and supplemented with established protocols.

Experimental Workflow

The overall workflow for the identification and validation of this compound is depicted below.

CmABCB1 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of CmABCB1 in the presence of test compounds. Substrates of P-gp typically stimulate ATPase activity up to a certain concentration, after which they may become inhibitory.

Materials:

-

Purified CmABCB1

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% (w/v) β-dodecyl maltoside (β-DDM)

-

ATP solution (5 mM)

-

This compound and other test compounds

-

Malachite green-based phosphate detection reagent

Procedure:

-

Prepare a reaction mixture containing purified CmABCB1 in the assay buffer.

-

Add varying concentrations of the test compound (e.g., this compound).

-

Initiate the reaction by adding 5 mM ATP.

-

Incubate the reaction at 37°C for 30 minutes.[2]

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.

-

Determine the substrate concentration dependence of ATPase activity and calculate Km and Ki values by fitting the data to the appropriate enzyme kinetics models.

Drug Susceptibility Assay in S. cerevisiae

This cellular assay assesses the ability of this compound to reverse drug resistance in yeast cells overexpressing CmABCB1.

Yeast Strain:

-

Saccharomyces cerevisiae strain AD1-8u-, which is deficient in several endogenous ABC transporters. This strain is used as a host for expressing wild-type CmABCB1 or as a mock-transfected control.[3][4]

Materials:

-

Yeast extract-peptone-dextrose (YPD) medium

-

Antifungal drug (e.g., a known P-gp substrate)

-

This compound

-

96-well microtiter plates

Procedure:

-

Grow S. cerevisiae AD1-8u- cells expressing CmABCB1 and mock-transfected cells to the mid-log phase.

-

In a 96-well plate, prepare a serial dilution of the antifungal drug in YPD medium.

-

Add a fixed, non-toxic concentration of this compound to a set of wells.

-

Inoculate the wells with the yeast cell suspensions.

-

Incubate the plates at 30°C for 15-17 hours.[2]

-

Measure the optical density at 600 nm (OD600) to determine cell growth.

-

Plot cell growth against the drug concentration to determine the minimum inhibitory concentration (MIC) in the presence and absence of this compound. A decrease in the MIC in the presence of this compound indicates inhibition of P-gp-mediated drug efflux.

Tryptophan Fluorescence Quenching Assay

This biophysical assay directly measures the binding of this compound to CmABCB1 by monitoring changes in the intrinsic fluorescence of tryptophan residues in the protein.

Materials:

-

Purified CmABCB1 mutant with an extrinsic tryptophan residue in the inner chamber (e.g., 4WY/M391W mutant as described by Mizunuma et al., 2022).[5]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% (w/v) β-DDM

-

This compound solution

Procedure:

-

Place a solution of the purified CmABCB1 mutant in a quartz cuvette.

-

Excite the sample at 290 nm and record the tryptophan fluorescence emission spectrum (typically 320-470 nm).[5]

-

Sequentially add increasing concentrations of this compound to the cuvette.

-

After each addition, record the fluorescence emission spectrum.

-

Correct the fluorescence intensity for dilution and inner filter effects.

-

Plot the change in fluorescence intensity against the concentration of this compound and fit the data to a single-site binding model to determine the dissociation constant (Kd).

Conclusion

The comprehensive analysis presented in this guide validates this compound as a potent and promising inhibitor of P-glycoprotein. The provided data and experimental protocols offer a solid foundation for further preclinical and clinical investigations of this compound as a potential agent to overcome multidrug resistance in cancer therapy. The detailed methodologies can be adapted for the screening and characterization of other potential P-gp inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure–ATPase Activity Relationship of Rhodamine Derivatives as Potent Inhibitors of P-Glycoprotein CmABCB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug susceptibility assay in yeast cells [bio-protocol.org]

- 4. Functional Expression of Candida albicans Drug Efflux Pump Cdr1p in a Saccharomyces cerevisiae Strain Deficient in Membrane Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure‐based alteration of tryptophan residues of the multidrug transporter CmABCB1 to assess substrate binding using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of RhQ-DMB: A Methodological Overview

A comprehensive spectroscopic analysis of a specific compound designated as "RhQ-DMB" cannot be provided at this time due to the absence of publicly available scientific literature detailing its synthesis, structure, or spectroscopic properties. Extensive searches have not yielded information on a molecule with this specific nomenclature, suggesting it may be a novel compound, a non-standard acronym, or part of proprietary research not yet in the public domain.

While a detailed technical guide on "this compound" is not feasible without foundational information, this whitepaper will provide a robust methodological framework for the spectroscopic analysis of a hypothetical molecule comprising the likely constituent components suggested by the acronym: a Rhodium (Rh) metal center, a Quinoxaline (Q) or similar heterocyclic moiety, and a Dimethoxybenzoin (DMB) or related fragment. This guide is intended for researchers, scientists, and drug development professionals who may be working with similarly complex organometallic or fluorescent compounds.

Hypothetical Core Structure and Potential Spectroscopic Features

For the purpose of this guide, we will consider "this compound" as a hypothetical compound where a quinoxaline derivative acts as a ligand to a rhodium center, and this complex is further functionalized with a dimethoxybenzoin group. The spectroscopic properties of such a molecule would be complex, arising from the interplay of the individual components:

-

Rhodium (Rh) Center: The d-orbitals of the rhodium ion would heavily influence the electronic absorption and emission properties, potentially leading to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

-

Quinoxaline (Q) Moiety: This aromatic heterocycle would possess its own π-π* and n-π* transitions, which would be perturbed upon coordination to the rhodium center.

-

Dimethoxybenzoin (DMB) Fragment: This component could serve various roles, such as a photoremovable protecting group or a fluorescent reporter, and would contribute its own characteristic spectroscopic signature.[1]

Data Presentation: Anticipated Spectroscopic Parameters

Should "this compound" be synthesized and characterized, the following quantitative data would be crucial for a thorough understanding of its photophysical properties. These would be best presented in a tabular format for clarity and comparative analysis.

| Spectroscopic Parameter | Typical Value Range | Significance |

| Absorption Maxima (λabs) | 250-700 nm | Indicates the energies of electronic transitions (π-π, n-π, MLCT, LMCT). |

| Molar Absorptivity (ε) | 103 - 105 M-1cm-1 | Relates to the probability of a particular electronic transition. |

| Emission Maxima (λem) | 400-800 nm | Provides information about the energy of the emissive excited state. |

| Stokes Shift | 20-100 nm | The difference between λabs and λem; indicates the extent of structural relaxation in the excited state. |

| Fluorescence Quantum Yield (Φf) | 0.01 - 1.0 | Efficiency of the emission process. |

| Fluorescence Lifetime (τf) | 0.1 - 100 ns | The average time the molecule spends in the excited state before returning to the ground state. |

| Triplet State Lifetime (τT) | µs - ms | Important for understanding photochemical reactivity and potential for photodynamic therapy applications. |

Experimental Protocols

A comprehensive spectroscopic analysis of a novel compound like "this compound" would involve a suite of techniques to probe its electronic structure and dynamics.

UV-Visible Absorption Spectroscopy

Methodology: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., acetonitrile, dichloromethane). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm. A solvent-only baseline is recorded and subtracted from the sample spectrum. Molar absorptivity is calculated using the Beer-Lambert law.

Steady-State Fluorescence Spectroscopy

Methodology: The fluorescence emission and excitation spectra are recorded using a spectrofluorometer. For the emission spectrum, the sample is excited at a wavelength corresponding to a major absorption band, and the emitted light is scanned over a longer wavelength range. For the excitation spectrum, the emission wavelength is fixed at the maximum of the emission band, and the excitation wavelength is scanned. The fluorescence quantum yield is typically determined relative to a well-characterized standard (e.g., quinine sulfate or rhodamine 6G).

Time-Resolved Fluorescence Spectroscopy

Methodology: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes. The sample is excited by a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), and the arrival times of individual emitted photons are recorded relative to the excitation pulse. The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime(s).

Transient Absorption Spectroscopy

Methodology: This technique is used to study the properties of short-lived excited states, such as triplet states. The sample is excited with a short laser pulse (pump pulse), and the change in absorbance is monitored using a second, time-delayed probe pulse. By varying the delay time between the pump and probe pulses, the formation and decay of transient species can be followed on timescales from femtoseconds to milliseconds.[1]

Visualization of Experimental Workflow

The logical flow of a comprehensive spectroscopic analysis can be visualized as follows:

Caption: Workflow for the spectroscopic characterization of a novel compound.

Potential Signaling Pathway or Interaction Visualization

If "this compound" were designed as a probe for a biological signaling pathway, for instance, as a fluorescent sensor for a specific enzyme, its mechanism of action could be visualized. The following diagram illustrates a hypothetical scenario where "this compound" is initially non-fluorescent but becomes fluorescent upon enzymatic cleavage of the DMB group.

Caption: Hypothetical mechanism of a "this compound" fluorescent probe.

References

Methodological & Application

Application Notes and Protocols: Staining of Fixed Cells with Formaldehyde-Specific Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formaldehyde (FA) is a crucial molecule in various biological processes, acting as both a metabolic byproduct and a signaling molecule.[1][2][3] Its detection in fixed cells is essential for understanding its roles in cellular functions and pathologies. While a specific fluorescent probe termed "RhQ-DMB" (Rhodamine-Quenched Diazaboron-dipyrromethene) was the focus of this protocol, an extensive search of scientific literature and commercial databases did not yield a probe with this exact designation. Therefore, this document provides a comprehensive, generalized protocol for staining fixed cells with reaction-based fluorescent probes designed to detect formaldehyde. This protocol is based on the common principles and methodologies reported for various formaldehyde-sensitive probes. Researchers should adapt this protocol based on the specific characteristics of the probe they are using.

Principle of Detection

The detection of formaldehyde by fluorescent probes typically relies on a "turn-on" mechanism. In its native state, the probe is non-fluorescent or has quenched fluorescence. Upon reaction with formaldehyde, a chemical transformation occurs, leading to the release of the fluorophore from the quencher or a change in its electronic properties, resulting in a significant increase in fluorescence intensity. A common reaction utilized is the 2-aza-Cope rearrangement.[1][2][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of formaldehyde-responsive probes and the experimental workflow for staining fixed cells.

Caption: General mechanism of a formaldehyde-responsive fluorescent probe.

Caption: Experimental workflow for staining fixed cells with a formaldehyde probe.

Experimental Protocol

This protocol provides a general framework. Optimal conditions (e.g., incubation times, concentrations) should be determined empirically for each specific probe and cell type.

Materials:

-

Cells of interest

-

Culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Paraformaldehyde (PFA), 4% in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Formaldehyde-specific fluorescent probe

-

Mounting medium

-

Coverslips and microscope slides

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture:

-

Seed cells on sterile coverslips in a petri dish or multi-well plate.

-

Culture cells in appropriate medium until they reach the desired confluency.

-

-

Cell Fixation:

-

Aspirate the culture medium.

-

Wash the cells gently with PBS.

-

Add 4% PFA in PBS to the cells and incubate for 10-20 minutes at room temperature.

-

Aspirate the PFA solution and wash the cells three times with PBS.

-

-

Permeabilization (if required):

-

Note: Permeabilization is necessary if the target formaldehyde is intracellular and the probe is not cell-permeable. For probes that readily cross the cell membrane, this step may be omitted.

-

Add permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) to the fixed cells.

-

Incubate for 10-15 minutes at room temperature.

-

Aspirate the permeabilization buffer and wash the cells three times with PBS.

-

-

Probe Incubation:

-

Prepare the working solution of the formaldehyde probe in PBS. The optimal concentration should be determined, but a starting range of 1-10 µM is common for many fluorescent probes.

-

Add the probe solution to the fixed and permeabilized cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Aspirate the probe solution.

-

Wash the cells three to five times with PBS to remove unbound probe and reduce background fluorescence.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the excitation and emission wavelengths suitable for the specific fluorophore of the probe.

-

Data Presentation

As no specific quantitative data for "this compound" could be located, the following table provides a template for researchers to populate with their own experimental data when optimizing a formaldehyde probe staining protocol.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Probe Concentration | 1 µM | 5 µM | 10 µM | 20 µM |

| Incubation Time | 15 min | 30 min | 60 min | 120 min |

| Fixative | 4% PFA | Methanol | Acetone | |

| Permeabilization Agent | 0.1% Triton X-100 | 0.5% Triton X-100 | Saponin | |

| Signal-to-Noise Ratio | User-defined value | User-defined value | User-defined value | User-defined value |

| Photostability | User-defined value | User-defined value | User-defined value | User-defined value |

Troubleshooting

-

High Background:

-

Reduce probe concentration.

-

Increase the number and duration of washing steps.

-

Ensure the probe is fully dissolved.

-

-

Weak Signal:

-

Increase probe concentration.

-

Increase incubation time.

-

Ensure proper cell permeabilization.

-

Check the filter sets and settings on the microscope.

-

-

Photobleaching:

-

Use an anti-fade mounting medium.

-

Minimize exposure to the excitation light.

-

Acquire images with a sensitive camera and minimal exposure times.

-

Conclusion

This document provides a foundational protocol for the detection of formaldehyde in fixed cells using fluorescent probes. While the specific probe "this compound" could not be identified in the existing literature, the principles and steps outlined here are broadly applicable to reaction-based formaldehyde probes. Researchers are encouraged to optimize these protocols for their specific experimental needs to achieve reliable and reproducible results.

References

- 1. A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. | Semantic Scholar [semanticscholar.org]

- 2. A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Fluorogenic Probe for Ultrafast and Reversible Detection of Formaldehyde in Neurovascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

Application Notes and Protocols for High-Throughput Screening (HTS)

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note to the user: Initial searches for "RhQ-DMB" did not yield specific information regarding its application in high-throughput screening. The following application notes and protocols are based on the general principles and applications of High-Throughput Screening (HTS) and are intended to serve as a comprehensive guide for researchers in this field.

Introduction to High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large numbers of chemical compounds or genetic modifiers to identify "hits" that modulate a specific biological target or pathway.[1][2][3] The process involves the miniaturization and automation of assays, allowing for the screening of extensive compound libraries in a time and cost-effective manner.[1][4] Quantitative HTS (qHTS) further refines this approach by testing compounds at multiple concentrations, generating dose-response curves that provide more detailed information on compound potency and efficacy directly from the primary screen.[2][5][6]

HTS is widely applied in various research areas, including:

-

Target-based screening: Identifying compounds that interact with a specific molecular target, such as an enzyme or receptor.[1]

-

Cell-based screening: Assessing the effects of compounds on cellular processes, such as cell viability, proliferation, or signaling pathways.[5]

-

Phenotypic screening: Identifying compounds that produce a desired change in a cell's or organism's phenotype, without prior knowledge of the specific target.

Data Presentation: Quantitative HTS Data Summary

Quantitative data from HTS experiments are typically summarized to facilitate the identification and prioritization of active compounds ("hits"). Key parameters derived from dose-response curve fitting, such as the Hill equation, are used to characterize compound activity.[6]

| Parameter | Description | Typical Value Range | Significance in Hit Selection |

| AC50 / IC50 | The concentration of a compound that elicits a half-maximal response (AC50 for activators, IC50 for inhibitors).[6][7] | nM to µM | A lower value indicates higher potency. |

| Efficacy (Emax) | The maximum response achievable by the compound. | 0% to >100% | Indicates the magnitude of the compound's effect. |

| Hill Slope (n) | Describes the steepness of the dose-response curve. | 0.5 to 2.0 | Can provide insights into the mechanism of action. |

| Curve Class | A classification based on the quality of the curve fit and the shape of the dose-response curve.[2] | 1a, 1b, 2a, 2b, 3, 4 | Helps to distinguish between high-confidence hits and potential artifacts. |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the success of any HTS campaign. Below are example protocols for a target-based biochemical assay and a cell-based assay.

Protocol 1: Biochemical Enzyme Inhibition Assay (e.g., Pyruvate Kinase)

This protocol is adapted from a general approach for screening enzyme inhibitors using a qHTS format.[2]

Objective: To identify inhibitors of a specific enzyme from a large compound library.

Materials:

-

Purified enzyme (e.g., Pyruvate Kinase)

-

Enzyme substrate (e.g., phosphoenolpyruvate)

-

Cofactors (e.g., ADP, MgCl2)

-

Detection reagents (e.g., lactate dehydrogenase, NADH)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

1536-well microplates

-

Compound library plates

-

Automated liquid handling systems and plate readers[4]

Procedure:

-

Compound Plating: Using an acoustic dispenser, transfer nanoliter volumes of compounds from the library plates to the 1536-well assay plates to create a concentration gradient.

-

Enzyme Preparation: Prepare a solution of the enzyme in assay buffer.

-

Reagent Dispensing: Use an automated dispenser to add the enzyme solution to the assay plates containing the compounds.

-

Incubation: Incubate the plates for a specified period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Substrate Addition: Dispense the substrate and detection reagents into the assay plates to initiate the enzymatic reaction.

-

Signal Detection: Measure the kinetic or endpoint signal (e.g., absorbance at 340 nm for NADH depletion) using a plate reader.

-

Data Analysis: Normalize the data to controls (positive and negative) and fit the concentration-response data to a suitable model (e.g., four-parameter Hill equation) to determine IC50 values and other parameters.[6]

Protocol 2: Cell-Based Reporter Gene Assay

Objective: To identify compounds that modulate a specific signaling pathway.

Materials:

-

A stable cell line expressing a reporter gene (e.g., Luciferase) under the control of a pathway-responsive promoter.

-

Cell culture medium and supplements.

-

Assay plates (e.g., 384-well or 1536-well, white, solid bottom).

-

Compound library.

-

Reagents for cell stimulation (if required).

-

Luciferase assay reagent.

-

Automated cell dispenser and plate reader.

Procedure:

-

Cell Seeding: Dispense a defined number of cells into each well of the assay plates using an automated cell dispenser.

-

Cell Culture: Incubate the plates overnight in a cell culture incubator (37°C, 5% CO2) to allow for cell attachment.

-

Compound Addition: Add compounds from the library to the assay plates at various concentrations.

-

Stimulation (if applicable): Add a stimulating agent to activate the signaling pathway of interest.

-

Incubation: Incubate the plates for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

-

Signal Detection: Add the luciferase assay reagent to the wells and measure the luminescent signal using a plate reader.

-

Data Analysis: Normalize the data and perform curve fitting as described in the biochemical assay protocol.

Mandatory Visualizations

Signaling Pathway Diagram

This diagram illustrates a generic signaling pathway that can be interrogated using a cell-based HTS assay.

Caption: A generic signal transduction pathway leading to reporter gene expression.

Experimental Workflow Diagram

This diagram outlines the typical workflow for a quantitative high-throughput screening campaign.

Caption: Workflow of a typical quantitative high-throughput screening campaign.

Logical Relationship Diagram

This diagram illustrates the decision-making process for classifying hits from a primary screen.

Caption: Decision tree for hit classification in HTS.

References

- 1. iLab Organizer :: High-Throughput Screening Core [uic.ilab.agilent.com]

- 2. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adapting high-throughput screening methods and assays for biocontainment laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

preparing RhQ-DMB stock solutions and working concentrations

Harnessing the Potency of RhQ-DMB: Preparation of Stock and Working Solutions for P-glycoprotein Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a potent and effective inhibitor of P-glycoprotein (P-gp), a crucial ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many therapeutic drugs.[1] The overexpression of P-gp is a significant mechanism of multidrug resistance (MDR) in cancer cells, limiting the efficacy of chemotherapy.[2][3] Therefore, the use of P-gp inhibitors like this compound is a critical strategy to enhance the intracellular concentration and therapeutic efficacy of anticancer drugs.[2][4] These application notes provide detailed protocols for the preparation of this compound stock and working solutions to ensure accurate and reproducible results in cell-based assays.

Data Presentation

For ease of reference, the following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Chemical Formula | C₃₅H₃₃ClN₂O₅ | [1] |

| Function | P-glycoprotein (P-gp) Inhibitor | [1] |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (In Solvent) | -80°C for up to 1 year | [1] |

Experimental Protocols

Safety Precautions

Before handling this compound, it is essential to review the Safety Data Sheet (SDS). Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood.

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for many organic compounds used in biological assays.[5][6]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Determine the required mass of this compound: To prepare a 10 mM stock solution, the required mass can be calculated using the molecular weight of this compound. The chemical formula is C₃₅H₃₃ClN₂O₅.

-

Weighing the this compound: In a chemical fume hood, carefully weigh the calculated amount of this compound powder using a calibrated analytical balance.

-

Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder to achieve a final concentration of 10 mM.

-

Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -80°C for long-term storage (up to one year).[1]

Preparation of this compound Working Concentrations

The working concentration of this compound will depend on the specific experimental design. For P-gp inhibition assays, a range of concentrations is often tested to determine the IC₅₀ value. Typical working concentrations for P-gp inhibitors in cell-based assays can range from 0.01 µM to 50 µM.[8]

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium or buffer (e.g., Hanks' Balanced Salt Solution, HBSS)[9]

-

Sterile microcentrifuge tubes or multi-well plates

Procedure:

-

Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentrations. It is crucial to ensure that the final concentration of DMSO in the working solution is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7][10]

-

Example Dilution Series: To prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. For a range of concentrations, a two-step dilution is often practical. First, create an intermediate dilution (e.g., 100 µM) from the 10 mM stock, and then perform further dilutions to obtain the final working concentrations.

-

Control Group: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

-

Immediate Use: It is recommended to prepare the working solutions fresh for each experiment.

Visualizations

Signaling Pathway

Caption: Mechanism of P-gp inhibition by this compound.

Experimental Workflow

Caption: Workflow for preparing this compound solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sialic Acid Detection Using 1,2-diamino-4,5-methylenedioxybenzene (DMB)

Topic: Analysis of Sialic Acids using DMB Derivatization for Fluorescence-Based Detection

Audience: Researchers, scientists, and drug development professionals.

Note on "RhQ-DMB": Initial searches for "this compound" did not yield a recognized fluorescent probe. The information presented herein pertains to the well-established fluorescent labeling reagent DMB (1,2-diamino-4,5-methylenedioxybenzene) , which is widely used for the sensitive detection of sialic acids. It is presumed that "DMB" is the intended subject of the query.

Introduction

1,2-diamino-4,5-methylenedioxybenzene (DMB) is a highly effective fluorescent labeling agent used for the quantitative analysis of sialic acids. Sialic acids are a family of α-keto acid sugars that play crucial roles in numerous biological processes, including cell adhesion, signaling, and immune responses. DMB reacts specifically with the α-keto acid functionality of sialic acids, yielding a stable, highly fluorescent derivative that can be detected with high sensitivity. This method is a cornerstone in glycobiology for determining the sialic acid content of glycoproteins and other biological samples.[1][2]

The primary application of DMB labeling is in conjunction with High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which allows for the separation and quantification of different sialic acid species.[1][3] While direct application of DMB for fluorescence microscopy of intact cells is not a standard technique due to the harsh chemical conditions required for labeling, this document will provide the established protocol for sample analysis and discuss a hypothetical framework for its adaptation to microscopy.

Quantitative Data

The following table summarizes the key quantitative parameters for DMB-labeled sialic acids.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~373 nm | [1] |

| Emission Wavelength (λem) | ~448 nm | [1] |

| Detection Limit (HPLC-FLD) | 57 fmol | [1] |

| Detection Limit (Mass Spectrometry) | 32 fmol | [2] |

| Detection Limit (Fluorescence Detection) | 320 amol | [2] |

Signaling Pathway and Reaction Mechanism

The DMB labeling reaction is a condensation reaction between the diamino groups of DMB and the α-keto acid of the sialic acid, which results in the formation of a fluorescent quinoxalinone derivative. This reaction is highly specific for α-keto acids.

References

Troubleshooting & Optimization

troubleshooting RhQ-DMB staining artifacts

Welcome to the technical support center for RhQ-DMB staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a novel fluorescent probe used for the visualization and quantification of specific cellular components. Its primary application lies in fluorescence microscopy, where it aids in the analysis of cellular structures and processes. The precise target of this compound depends on the specific variant of the dye being used.

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: The optimal spectral properties for this compound are summarized in the table below. It is crucial to use the appropriate filter sets on your microscope to minimize bleed-through and background noise.

| Property | Wavelength (nm) |

| Excitation Maximum | 488 |

| Emission Maximum | 520 |

Q3: How should I store the this compound stock solution?

A3: For optimal performance and stability, this compound stock solutions should be stored at -20°C, protected from light. Avoid repeated freeze-thaw cycles, which can degrade the quality of the fluorescent dye. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your this compound staining experiments.

Issue 1: Weak or No Fluorescent Signal

A faint or absent signal can be frustrating. The following table outlines potential causes and their corresponding solutions.

| Potential Cause | Recommended Solution |

| Incorrect Filter Set | Ensure that the excitation and emission filters on the microscope are appropriate for this compound's spectral profile (Excitation: ~488 nm, Emission: ~520 nm). |

| Low Probe Concentration | Optimize the concentration of the this compound probe. Perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions. |

| Insufficient Incubation Time | Increase the incubation time to allow for adequate penetration and binding of the probe to its target. |

| Photobleaching | Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium and acquire images promptly.[1][2][3] |

| Sample Preparation Issues | Ensure proper fixation and permeabilization of your cells or tissue to allow the probe to access its target.[4][5] |

Troubleshooting Workflow for Weak/No Signal

References

- 1. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Photobleaching alters the morphometric analysis of fluorescently labeled neurons and microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photobleaching | Writing in Biology - Section 1 [bcrc.bio.umass.edu]

- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Technical Support Center: Optimizing Assays with RhQ-DMB

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence when using RhQ-DMB and similar fluorescence quenching systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: While "this compound" is not a standard acronym in widely published literature, it likely refers to a fluorescence resonance energy transfer (FRET) pair. In this system, DMB (likely a coumarin-based fluorophore such as 4-(2,6-dibromo-4-methyl-phenoxymethyl)-benzo[h]chromen-2-one) acts as the fluorescent donor.[1][2] RhQ likely represents a Rhodamine-based quencher that absorbs the energy emitted by DMB when they are in close proximity, thus "quenching" the fluorescence. This principle is commonly used in designing probes for nucleic acid detection or protease activity assays. When the probe is intact, the quencher is close to the fluorophore, and the signal is low. Upon cleavage or hybridization that separates the pair, the fluorescence of DMB increases.

Q2: What are the primary sources of high background fluorescence in my assay?

A2: High background fluorescence can originate from several sources:

-

Unbound or Excess Probes: Probes that have not bound to their target and remain in solution can contribute to background signal.[3][4][5]

-

Autofluorescence: Endogenous molecules within the sample (e.g., NADH, flavins, collagen) can fluoresce, especially when excited with UV or blue light.[6][7][8][9][10]

-

Non-Specific Binding: The fluorescent probe may bind to components in the assay other than the intended target.[11][12][13]

-

Instrument Noise: The detection instrument itself can contribute to background noise.[5]

-

Contaminated Reagents or Vessels: Buffers, media, or plasticware can sometimes be fluorescent.[5]

Q3: How can I determine the quenching efficiency of my this compound probe?

A3: The efficiency of quenching can be quantified using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher.[1][14][15][16] The quenching efficiency (E) can also be calculated using the following formula:

E = 1 - (F / F₀)

Where:

-

F is the fluorescence intensity of the donor (DMB) in the presence of the acceptor (RhQ).

-

F₀ is the fluorescence intensity of the donor in the absence of the acceptor.

A higher efficiency value indicates more effective quenching and a lower background signal from the intact probe.

Troubleshooting Guide: Reducing Background Fluorescence

This guide provides a systematic approach to identifying and mitigating common causes of high background fluorescence in your experiments.

Problem: High background fluorescence observed in "no target" control wells.

This suggests that the issue is with the probe itself or the assay conditions, rather than the sample.

Troubleshooting Workflow for High Background in Controls

Caption: A step-by-step workflow for troubleshooting high background fluorescence in control samples.

| Possible Cause | Recommended Action |

| Excess Probe Concentration | Titrate the this compound probe to find the lowest concentration that still provides a robust signal upon target interaction. Using too much probe increases the baseline fluorescence.[5][12] |

| Probe Degradation | Ensure proper storage of the probe (e.g., protected from light, appropriate temperature). Degradation can lead to separation of the fluorophore and quencher, increasing background. |

| Inefficient Quenching | The spectral overlap between the DMB emission and RhQ absorption may be suboptimal. If possible, consider a different quencher with better spectral overlap. |